molecular formula C4H2Br2O3 B1224083 2,3-Dibromo-4-oxobut-2-enoic acid CAS No. 21577-50-4

2,3-Dibromo-4-oxobut-2-enoic acid

Cat. No.: B1224083
CAS No.: 21577-50-4
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-NSCUHMNNSA-N
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Description

2,3-Dibromo-4-oxobut-2-enoic acid is an organic compound with the molecular formula C4H2Br2O3 and a molecular weight of 257.865 g/mol . . This compound is characterized by the presence of two bromine atoms and a keto group attached to a butenoic acid backbone.

Preparation Methods

The synthesis of 2,3-Dibromo-4-oxobut-2-enoic acid can be achieved through several methods. One common method involves the bromination of furan-2-carboxylic acid. The reaction is carried out by adding bromine to a solution of furan-2-carboxylic acid in the presence of a suitable solvent and catalyst . The reaction mixture is then cooled, and the product is isolated by filtration and purification.

Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

2,3-Dibromo-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-4-oxobut-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-oxobut-2-enoic acid involves its interaction with molecular targets and pathways. The bromine atoms and the keto group play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,3-Dibromo-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

(E)-2,3-dibromo-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYEGJDGNOYJX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Br)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21577-50-4
Record name NSC193417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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